molecular formula C13H12N2O2 B15219091 Methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate

Methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate

Cat. No.: B15219091
M. Wt: 228.25 g/mol
InChI Key: NCPOJHYXWDWQNL-UHFFFAOYSA-N
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Description

Methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry. This compound features a bipyridine core with a methyl group at the 4’ position and a carboxylate ester group at the 4 position. Bipyridines are well-regarded for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, material science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate, often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted bipyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine core act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate is unique due to its specific substitution pattern, which enhances its ability to form stable metal complexes. The presence of both a methyl group and a carboxylate ester group provides additional sites for functionalization, making it a versatile ligand in coordination chemistry .

Properties

IUPAC Name

methyl 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-3-5-14-11(7-9)12-8-10(4-6-15-12)13(16)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPOJHYXWDWQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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